2-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine
Description
This compound features a hybrid heterocyclic architecture comprising three distinct motifs:
- An octahydropyrrolo[3,4-c]pyrrole bicyclic system, conferring rigidity and stereochemical complexity.
- A pyridine-2-carbonyl group, which may enhance solubility and serve as a hydrogen-bond acceptor.
Properties
IUPAC Name |
[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-12-20-21-16-5-6-17(22-25(12)16)23-8-13-10-24(11-14(13)9-23)18(26)15-4-2-3-7-19-15/h2-7,13-14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKCVDHPHKWJKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo-Pyridazine Derivatives
Analysis :
- The thieno-pyridine system in introduces sulfur-based electron-richness, contrasting with the target’s pyridazine core, which is more electron-deficient .
Bicyclic Pyrrolidine/Pyrrole Systems
Analysis :
- The octahydropyrrolo[3,4-c]pyrrole in the target compound imposes conformational rigidity, likely enhancing electrochemical stability compared to flexible N-methylfulleropyrrolidine .
- The thiazolo-pyrimidine in ’s compound may confer stronger intermolecular interactions (e.g., hydrogen bonding) than the target’s triazolo-pyridazine system .
Pyridine Carbonyl Analogs
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely requires multi-step heterocyclic fusion, analogous to methods in (e.g., cyclization with formic acid) .
- Electrochemical Behavior : Rigid bicyclic systems (e.g., octahydropyrrolo-pyrrole) demonstrate higher electron-accepting capacity than flexible analogs, as seen in fulleropyrrolidines .
- Biological Potential: Triazolo-pyridazine derivatives in show antibacterial activity, suggesting the target compound could be optimized for similar applications with improved pharmacokinetics via its pyridine carbonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
